molecular formula C14H17NO3 B2602660 1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one CAS No. 2176843-86-8

1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one

Cat. No. B2602660
CAS RN: 2176843-86-8
M. Wt: 247.294
InChI Key: VQCDNMJEQZJVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one, also known as DMIP, is a chemical compound that belongs to the isoquinoline family. DMIP has been widely used in scientific research due to its unique properties, including its ability to inhibit certain enzymes, its anti-inflammatory effects, and its potential for use in the treatment of various diseases.

Mechanism of Action

1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one is believed to exert its effects by inhibiting the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. 1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects, including inhibition of acetylcholinesterase and monoamine oxidase, anti-inflammatory effects, and antioxidant properties. 1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one in lab experiments is its ability to inhibit the activity of certain enzymes, which may make it useful in the study of enzyme function. However, one limitation of using 1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one, including its potential use in the treatment of various diseases, its mechanism of action, and its potential toxicity. Further research is needed to fully understand the potential benefits and limitations of 1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one, and to determine its safety and efficacy in humans.

Synthesis Methods

1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. Another method involves the condensation of an aldehyde with an enamine, which is then followed by the addition of a methoxy group to the resulting imine.

Scientific Research Applications

1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-(5,6-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-13(16)15-8-7-11-10(9-15)5-6-12(17-2)14(11)18-3/h4-6H,1,7-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCDNMJEQZJVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CN(CC2)C(=O)C=C)C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.